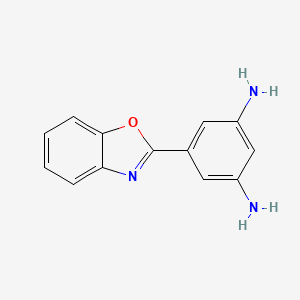

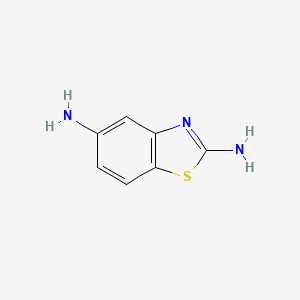

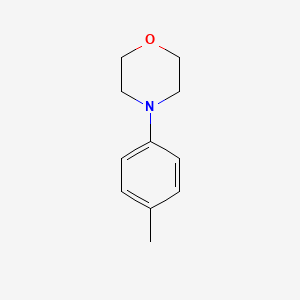

![molecular formula C8H8N4O2 B1270436 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2627-59-0](/img/structure/B1270436.png)

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves various strategies, including the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate, leading to the formation of derivatives with antimicrobial activity (Gein et al., 2009). Moreover, the regioselective synthesis of 1- and 4-substituted derivatives showcases the versatility in the chemical modification of the pyrazolo[1,5-a]pyrimidine core, enabling the creation of a variety of compounds with different properties (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the compound's ability to form layered structural arrangements through hydrogen-bonding interactions and exhibit different supramolecular architectures in crystal environments (Canfora et al., 2010).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activities. For instance, its reaction with organotin(IV) hydroxides or oxides results in complexes characterized by unique spectroscopic features and antimicrobial activity (Ruisi et al., 2010). These reactions underscore the chemical versatility and potential applicability of the compound in developing new materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. The crystalline structures, obtained under different conditions, provide insight into the intermolecular interactions and stability of these compounds. Studies like those by Portilla et al. (2006) contribute to our understanding of these aspects through detailed structural analysis (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and usefulness of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. For example, their potential as intermediates in the synthesis of more complex molecules with specific functions is highlighted by their ability to undergo various chemical transformations, offering routes to novel compounds with enhanced properties (Fedorova et al., 2003).

Wissenschaftliche Forschungsanwendungen

1. Fluorescent Molecules for Optical Applications

- Application Summary : This compound is used in the creation of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These PPs have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The PPs were synthesized in an overall yield of 67–93% by some variations of protocols previously reported . After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

- Results or Outcomes : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in these PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Synthetic Intermediate of Anti-diabetic Anagliptin

- Application Summary : This compound is used as a synthetic intermediate of anti-diabetic anagliptin, which is a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor .

3. Fluorogenic Heterocyclic Compounds

- Application Summary : This compound is used in the creation of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These PPs have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The PPs were synthesized in an overall yield of 67–93% by some variations of protocols previously reported . After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

- Results or Outcomes : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in these PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

4. Synthetic Intermediate of Pyrazolo[3,4-d] Pyrimidines

- Application Summary : This compound is used as a synthetic intermediate of pyrazolo[3,4-d] pyrimidines .

5. Fluorogenic Heterocyclic Compounds

- Application Summary : This compound is used in the creation of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These PPs have several key characteristics such as simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .

- Methods of Application : The PPs were synthesized in an overall yield of 67–93% by some variations of protocols previously reported . After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

- Results or Outcomes : The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in these PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

6. Synthetic Intermediate of Pyrazolo[3,4-d] Pyrimidines

Zukünftige Richtungen

While specific future directions for “7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” were not found, pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Eigenschaften

IUPAC Name |

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-4-2-6-10-3-5(8(13)14)7(9)12(6)11-4/h2-3H,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDCFDFDHJJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363441 | |

| Record name | 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

CAS RN |

2627-59-0 | |

| Record name | 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

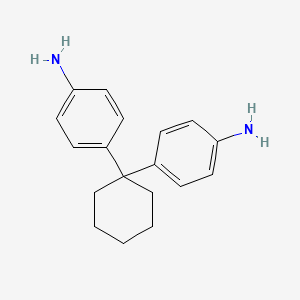

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)